Iloperidone hydrochloride
Overview
Description
Iloperidone is a psychotropic agent belonging to the chemical class of piperidinyl-benzisoxazole derivatives . It is an atypical antipsychotic used to treat the symptoms of psychotic (mental) disorders, such as schizophrenia . It is also known by the brand names Fanapt and Zomaril .
Synthesis Analysis
Iloperidone has low and pH-dependent solubility, hence less bioavailability. To improve its solubility, binary (TAPOL B) and ternary complexes (TAPOL T) of the drug with Kolliphor P-188 and tartaric acid were prepared . These complexes were prepared by the melting method and characterized by DSC, powder X-ray diffraction (PXRD), FTIR, microenvironmental studies, and in vitro dissolution studies .Molecular Structure Analysis
The molecular formula of Iloperidone hydrochloride is C24H28ClFN2O4 . Its average mass is 462.941 Da and its monoisotopic mass is 462.172150 Da .Chemical Reactions Analysis
The study on the formulation and characterization of sublingual tablets of Iloperidone prepared by microenvironmental pH regulated approach showed that the presence of tartaric acid and polymer tremendously increases the solubility of the drug .Physical And Chemical Properties Analysis
Iloperidone hydrochloride has a molecular formula of C24H28ClFN2O4. Its average mass is 462.941 Da and its monoisotopic mass is 462.172150 Da .Safety And Hazards
properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGACDTCLJARDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iloperidone hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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